Cas no 872205-95-3 (1-{8-benzoyl-2H,3H-1,4dioxino2,3-gquinolin-9-yl}-4-(3-chlorophenyl)piperazine)

1-{8-benzoyl-2H,3H-1,4dioxino2,3-gquinolin-9-yl}-4-(3-chlorophenyl)piperazine structure
872205-95-3 structure
商品名:1-{8-benzoyl-2H,3H-1,4dioxino2,3-gquinolin-9-yl}-4-(3-chlorophenyl)piperazine
CAS番号:872205-95-3
MF:C28H24ClN3O3
メガワット:485.961465835571
CID:5954699
PubChem ID:18559598

1-{8-benzoyl-2H,3H-1,4dioxino2,3-gquinolin-9-yl}-4-(3-chlorophenyl)piperazine 化学的及び物理的性質

名前と識別子

    • 1-{8-benzoyl-2H,3H-1,4dioxino2,3-gquinolin-9-yl}-4-(3-chlorophenyl)piperazine
    • Methanone, [9-[4-(3-chlorophenyl)-1-piperazinyl]-2,3-dihydro-1,4-dioxino[2,3-g]quinolin-8-yl]phenyl-
    • (9-(4-(3-chlorophenyl)piperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)(phenyl)methanone
    • F1607-0800
    • 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine
    • 872205-95-3
    • {9-[4-(3-chlorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone
    • AKOS001865739
    • [9-[4-(3-chlorophenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone
    • インチ: 1S/C28H24ClN3O3/c29-20-7-4-8-21(15-20)31-9-11-32(12-10-31)27-22-16-25-26(35-14-13-34-25)17-24(22)30-18-23(27)28(33)19-5-2-1-3-6-19/h1-8,15-18H,9-14H2
    • InChIKey: FIVCOPMLBDUEBN-UHFFFAOYSA-N
    • ほほえんだ: C(C1=C(N2CCN(C3=CC=CC(Cl)=C3)CC2)C2C(N=C1)=CC1OCCOC=1C=2)(C1=CC=CC=C1)=O

計算された属性

  • せいみつぶんしりょう: 485.1506193g/mol
  • どういたいしつりょう: 485.1506193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 4
  • 複雑さ: 726
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.6

じっけんとくせい

  • 密度みつど: 1.337±0.06 g/cm3(Predicted)
  • ふってん: 712.1±60.0 °C(Predicted)
  • 酸性度係数(pKa): 7.24±0.20(Predicted)

1-{8-benzoyl-2H,3H-1,4dioxino2,3-gquinolin-9-yl}-4-(3-chlorophenyl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1607-0800-2μmol
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine
872205-95-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1607-0800-15mg
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine
872205-95-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1607-0800-25mg
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine
872205-95-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1607-0800-20μmol
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine
872205-95-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1607-0800-3mg
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine
872205-95-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1607-0800-10mg
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine
872205-95-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1607-0800-100mg
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine
872205-95-3 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1607-0800-10μmol
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine
872205-95-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1607-0800-4mg
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine
872205-95-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1607-0800-40mg
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine
872205-95-3 90%+
40mg
$140.0 2023-05-17

1-{8-benzoyl-2H,3H-1,4dioxino2,3-gquinolin-9-yl}-4-(3-chlorophenyl)piperazine 関連文献

1-{8-benzoyl-2H,3H-1,4dioxino2,3-gquinolin-9-yl}-4-(3-chlorophenyl)piperazineに関する追加情報

Comprehensive Overview of 1-{8-benzoyl-2H,3H-1,4-dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine (CAS No. 872205-95-3)

1-{8-benzoyl-2H,3H-1,4-dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine (CAS No. 872205-95-3) is a complex organic compound with significant potential in pharmaceutical and biochemical research. This compound belongs to the quinoline and piperazine derivative families, which are widely studied for their diverse biological activities. The presence of both benzoyl and 3-chlorophenyl groups enhances its structural uniqueness, making it a subject of interest for researchers exploring novel therapeutic agents.

The molecular structure of 1-{8-benzoyl-2H,3H-1,4-dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine includes a quinoline core fused with a 1,4-dioxino ring, which is further substituted with a benzoyl group at the 8-position. The 9-position is linked to a piperazine moiety bearing a 3-chlorophenyl substituent. This intricate architecture contributes to its potential interactions with biological targets, particularly in the central nervous system (CNS).

Recent studies highlight the growing interest in quinoline and piperazine derivatives due to their applications in drug discovery. Researchers are particularly focused on their role in modulating neurotransmitter receptors, such as serotonin and dopamine receptors, which are critical in treating neurological disorders. The 1-{8-benzoyl-2H,3H-1,4-dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine compound, with its unique substitution pattern, is being investigated for its potential as a lead molecule in CNS-targeted therapies.

In addition to its pharmaceutical potential, 1-{8-benzoyl-2H,3H-1,4-dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine is also of interest in material science. The benzoyl and chlorophenyl groups can influence the compound's photophysical properties, making it a candidate for organic electronic applications. Researchers are exploring its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its potential for tunable emission spectra.

The synthesis of 1-{8-benzoyl-2H,3H-1,4-dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine involves multi-step organic reactions, including condensation, cyclization, and substitution processes. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. The compound's stability under various conditions is also a key area of study, as it impacts its suitability for long-term storage and application.

Market trends indicate a rising demand for specialized quinoline and piperazine derivatives, driven by the pharmaceutical industry's need for innovative drug candidates. The 1-{8-benzoyl-2H,3H-1,4-dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine is positioned as a high-value intermediate for research and development. Companies specializing in fine chemicals and custom synthesis are increasingly offering this compound to meet the needs of academic and industrial researchers.

For researchers and professionals seeking detailed information on 1-{8-benzoyl-2H,3H-1,4-dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine, it is essential to consult peer-reviewed journals and patent literature. Recent publications have explored its pharmacokinetic properties, receptor binding affinities, and potential therapeutic indices. Collaborative efforts between chemists, biologists, and pharmacologists are expected to further elucidate its mechanisms of action and applications.

In summary, 1-{8-benzoyl-2H,3H-1,4-dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine (CAS No. 872205-95-3) represents a promising compound with multifaceted applications in pharmaceuticals and material science. Its unique structural features and biological relevance make it a valuable subject for ongoing and future research. As the scientific community continues to uncover its potential, this compound is likely to play a significant role in advancing both therapeutic and technological innovations.

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